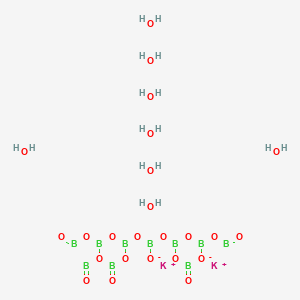
Zinc chromite
Overview
Description
Zinc chromite is a compound formed by doping zinc oxide with chromium. Zinc oxide is a well-known semiconductor with a wide band gap and high exciton binding energy, making it suitable for various applications. The addition of chromium enhances its properties, making chromium zinc oxide a material of interest in various fields, including electronics, catalysis, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc chromite can be synthesized using several methods, including:
Chemical Co-Precipitation: This method involves the co-precipitation of zinc and chromium salts, followed by calcination at high temperatures.
Sol-Gel Method: In this method, zinc and chromium precursors are dissolved in a solvent, and a gel is formed by hydrolysis and polycondensation reactions.
Hydrothermal and Solvothermal Methods: These methods involve the reaction of zinc and chromium precursors in a high-pressure, high-temperature aqueous or organic solvent environment.
Industrial Production Methods
Industrial production of chromium zinc oxide typically involves large-scale chemical co-precipitation or sol-gel methods due to their cost-effectiveness and scalability. The choice of method depends on the desired properties of the final product, such as particle size, surface area, and thermal stability .
Chemical Reactions Analysis
Types of Reactions
Zinc chromite undergoes various chemical reactions, including:
Oxidation and Reduction: Chromium in the compound can exist in multiple oxidation states, allowing for redox reactions.
Substitution Reactions: Chromium ions can replace zinc ions in the lattice, altering the material’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving chromium zinc oxide include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, which can oxidize chromium(III) to chromium(VI).
Reducing Agents: Such as sodium borohydride and hydrazine, which can reduce chromium(VI) to chromium(III).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(III) compounds .
Scientific Research Applications
Zinc chromite has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Zinc chromite can be compared with other doped zinc oxide compounds, such as:
Aluminum-Doped Zinc Oxide: Known for its high electrical conductivity and transparency, making it suitable for use in transparent conductive films.
Iron-Doped Zinc Oxide: Exhibits enhanced magnetic properties, making it useful in spintronic devices.
Copper-Doped Zinc Oxide: Shows improved photocatalytic activity and is used in environmental remediation.
This compound stands out due to its unique combination of catalytic, photocatalytic, and semiconducting properties, making it a versatile material for various applications.
Properties
IUPAC Name |
zinc;chromium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.4O.Zn/q2*+3;4*-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOAZIZLIIOXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnCr2O4, Cr2O4Zn | |
| Record name | zinc chromite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12018-19-8 | |
| Record name | Chromium zinc oxide (Cr2ZnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium zinc oxide (Cr2ZnO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichromium zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





